molecular formula C11H13NO4 B1367417 Ethyl 3-(2-Nitrophenyl)propanoate CAS No. 66757-87-7

Ethyl 3-(2-Nitrophenyl)propanoate

Cat. No.: B1367417
CAS No.: 66757-87-7
M. Wt: 223.22 g/mol
InChI Key: NXPDBIQALSQRCP-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Nitrophenyl)propanoate is an organic compound with the molecular formula C11H13NO4. It is an ester derivative of 3-(2-nitrophenyl)propanoic acid. This compound is characterized by the presence of an ethyl ester group attached to a 3-(2-nitrophenyl)propanoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-Nitrophenyl)propanoate can be synthesized through the esterification of 3-(2-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Nitrophenyl)propanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-(2-nitrophenyl)propanoic acid and ethanol in the presence of a strong acid or base.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Reduction: 3-(2-Aminophenyl)propanoate

    Hydrolysis: 3-(2-Nitrophenyl)propanoic acid and ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-Nitrophenyl)propanoate is utilized in several scientific research fields:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in the study of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Nitrophenyl)propanoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of the corresponding acid and alcohol.

Comparison with Similar Compounds

Ethyl 3-(2-Nitrophenyl)propanoate can be compared with other similar compounds such as:

    Ethyl 3-(4-Nitrophenyl)propanoate: Similar structure but with the nitro group in the para position.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-(2-Aminophenyl)propanoate: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific reactivity and the position of the nitro group, which influences its chemical behavior and applications.

Properties

IUPAC Name

ethyl 3-(2-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPDBIQALSQRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60527485
Record name Ethyl 3-(2-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66757-87-7
Record name Ethyl 3-(2-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-nitrobenzaldehyde (132 mmol; 20.0 g) in absolute ethanol (220 ml) was added to a mixture of triethylphosphonium acetate (159 mmol; 35.7 g; 31.9 ml) and anhydrous potassium carbonate (397 mmol; 54.9 g). The mixture was refluxed with vigorous stirring for 1 hour 30 minutes. After cooling, the ethanol was removed under reduced pressure, water (500 ml) was added and the resulting solution was extracted with ethyl acetate (3×300 ml). The combined organic phases were washed with saturated NaCl solution (3×300 ml), dried over anhydrous sodium sulfate and evaporated under reduced pressure. The crude product obtained was purified on a column of alumina (eluting with chloroform) to give 27.6 g (94%) of final product:
Quantity
20 g
Type
reactant
Reaction Step One
Name
triethylphosphonium acetate
Quantity
31.9 mL
Type
reactant
Reaction Step One
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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